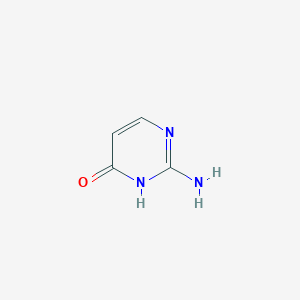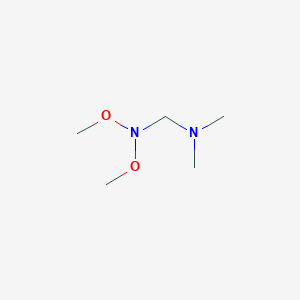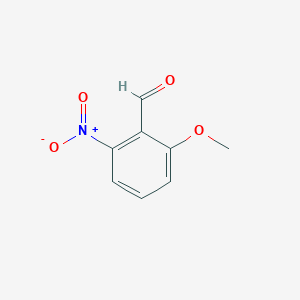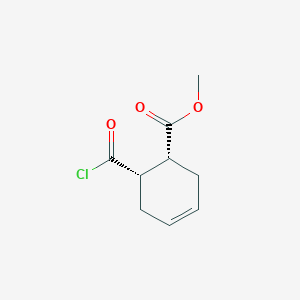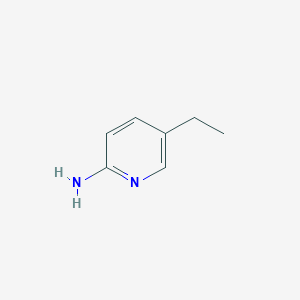
5-Éthylpyridin-2-amine
Vue d'ensemble
Description
5-Ethylpyridin-2-amine, also known as 5-EP, is a heterocyclic compound belonging to the pyridine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 5-EP is widely used as a starting material in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. 5-EP is also used as a building block in the synthesis of newer drugs, such as the anticonvulsant lamotrigine.
Applications De Recherche Scientifique
Développement de médicaments : prédiction de la formation de métabolites réactifs
5-Éthylpyridin-2-amine : a été utilisé dans le développement de modèles de classification in silico pour prédire la formation de métabolites réactifs, ce qui peut être crucial pour évaluer le risque d’atteinte hépatique médicamenteuse (DILI). Cette application est importante dans l’industrie pharmaceutique car elle contribue à la prédiction précoce de la toxicité et peut potentiellement réduire le taux d’échec des essais cliniques en raison de l’hépatotoxicité .
Synthèse de dérivés de pyrimidine
Ce composé joue un rôle dans la synthèse de dérivés de pyrimidine, qui sont connus pour leur large éventail d’effets pharmacologiques, notamment des propriétés anti-inflammatoires. Les pyrimidines peuvent inhiber l’expression et les activités de divers médiateurs inflammatoires, ce qui les rend précieuses dans la recherche et le développement de nouveaux médicaments anti-inflammatoires .
Science des matériaux : fabrication de matériaux fonctionnels
En science des matériaux, This compound est utilisé comme élément constitutif pour la synthèse de polymères, de catalyseurs, de capteurs et de nanomatériaux. Ses propriétés uniques contribuent à la conception et à la fabrication de matériaux fonctionnels, permettant des avancées dans divers domaines de la science des matériaux .
Synthèse chimique : formation de ligands
Le composé est impliqué dans la synthèse de ligands, en particulier dans la formation de ligands à base de di(pyridin-2-yl)amine substitués par un trifluorométhyle. Ces ligands ont des applications en catalyse et sont synthétisés par des réactions d’amination catalysées par le palladium .
Chimie analytique : contrôle de la qualité et sécurité
This compound : est soumis à des contrôles de qualité et des évaluations de sécurité rigoureux en chimie analytique. Sa pureté, ses conditions de stockage et ses informations de sécurité telles que les mentions de danger et les conseils de prudence sont méticuleusement documentées pour garantir une manipulation et une application sûres dans la recherche .
Chimie computationnelle : modèles d’apprentissage automatique
Le composé a été utilisé en chimie computationnelle pour construire des modèles d’apprentissage automatique. Ces modèles, tels que le réseau neuronal de passage de messages (MPNN), utilisent la structure du composé pour prédire le risque de liaison covalente des composés, ce qui est essentiel pour l’évaluation de la sécurité des médicaments .
Safety and Hazards
Orientations Futures
While specific future directions for 5-Ethylpyridin-2-amine are not mentioned in the search results, therapeutic peptides, which include pyridine derivatives, are a hot topic in pharmaceutical research . The development of peptide drugs, including those based on pyridine structures, is expected to continue to be a significant area of study .
Propriétés
IUPAC Name |
5-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNJLQWOVTCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431010 | |
| Record name | 5-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19842-07-0 | |
| Record name | 5-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
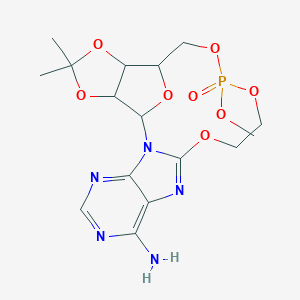



![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
